![molecular formula C14H9ClF2O B3023698 3-Chloro-3',5'-difluoro-4-methylbenzophenone CAS No. 951891-02-4](/img/structure/B3023698.png)
3-Chloro-3',5'-difluoro-4-methylbenzophenone
Overview
Description
The compound "3-Chloro-3',5'-difluoro-4-methylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various halogenated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, halogenated benzoic acids and their derivatives are a common theme in these studies, which often serve as intermediates for more complex chemical syntheses or possess unique physical and chemical properties due to the presence of halogen atoms .
Synthesis Analysis
The synthesis of halogenated aromatic compounds typically involves multi-step reactions, starting from simpler aromatic precursors. For example, the synthesis of "4-Chloro-2,3,5-trifluorobenzoic Acid" was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process, which included halogenation and functional group transformations . Similarly, "3-Chloro-2,4,5-trifluorobenzoic acid" was prepared by chlorinating 3-amino-2,4,5-trifluorobenzoic acid, demonstrating the use of chlorination reactions in the synthesis of chlorinated aromatic compounds . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often characterized using techniques such as FTIR, NMR, MS, and elemental analysis. For instance, the structure of "4-Chloro-2,3,5-trifluorobenzoic Acid" was established using these methods . The crystal structure of "3-Chloro-2,4,5-trifluorobenzoic acid" revealed that the carboxyl group is twisted relative to the benzene ring, which is a structural detail that can influence the compound's reactivity and interactions . These analytical techniques would be essential in determining the molecular structure of "this compound" and understanding its chemical behavior.
Chemical Reactions Analysis
The papers describe various chemical reactions involving halogenated compounds. For example, the photolysis of a chlorinated pyrazole derivative leads to the formation of a carbene, which can undergo further transformations or be used in cyclopropanation reactions with alkenes . The addition reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether to synthesize a more complex aniline derivative also demonstrates the reactivity of chlorinated intermediates . These reactions highlight the versatility of halogenated compounds in organic synthesis, which could be relevant for the chemical reactions of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by the presence and position of halogen atoms. For example, the synthesis of "3-chloro-2,4-difluoro-5-hydroxybenzoic acid" involves a series of reactions that take advantage of the electronic effects of chlorine and fluorine atoms to facilitate nitration, esterification, and reduction processes . The domino Friedel-Crafts-type cyclization of difluoroethenes bearing biaryl groups is another example of how halogen atoms can affect reactivity, in this case by activating C-F bonds for new C-C bond formation . These properties and reactions provide a basis for understanding the potential behavior of "this compound" in various chemical contexts.
Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) is highlighted for its wide range of therapeutic roles, including antioxidant, antibacterial, and neuroprotective effects, among others. CGA's ability to modulate lipid and glucose metabolism suggests its potential in treating metabolic disorders. This review underscores the importance of further studies to optimize CGA's biological and pharmacological effects, potentially paralleling the research needs for compounds like 3-Chloro-3',5'-difluoro-4-methylbenzophenone in specific applications (Naveed et al., 2018).
Environmental Impact of Antimicrobial Compounds
The review on triclosan (TCS) explores its occurrence, toxicity, and environmental degradation, offering insights into the environmental fate and impact of synthetic chemicals. Understanding the environmental behavior of compounds like TCS can inform the research on other chemicals, including this compound, particularly in assessing their ecological risks and degradation pathways (Bedoux et al., 2012).
Advances in Polyphenolic Antioxidants
The study on resveratrol and its health benefits, including its role in the prevention and treatment of metabolic syndrome, demonstrates the ongoing interest in polyphenolic compounds for their therapeutic and health-promoting properties. Research in this area reflects the broader scientific endeavor to harness the potential of chemically active compounds for health applications, a context within which this compound might be explored (Pastor et al., 2019).
Electrochemical Technology with Ionic Liquids
The review of electrochemical technologies using haloaluminate room-temperature ionic liquids highlights the importance of understanding chemical interactions and processes for applications in electroplating and energy storage. This research area's advancements could provide a framework for exploring the electrochemical applications of other compounds, including this compound (Tsuda et al., 2017).
CO2 Capture and Conversion
The review on CO2 capture and conversion using nitrogen-doped porous polymers underscores the significance of material science in addressing environmental challenges. The exploration of materials for efficient gas separation and conversion processes may include the study of compounds like this compound, given their potential utility in creating effective adsorbents or catalysts (Mukhtar et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (26667) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(3,5-difluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O/c1-8-2-3-9(6-13(8)15)14(18)10-4-11(16)7-12(17)5-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUABRSWODRTFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208588 | |
Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-02-4 | |
Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-methylphenyl)(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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